Multistriatin

Description

Contextual Significance in Chemical Ecology

In the realm of chemical ecology, Multistriatin is recognized as a vital aggregation pheromone of Scolytus multistriatus, the primary vector of Dutch elm disease wikipedia.orgplantwiseplusknowledgebank.org. Pheromones are chemical signals that govern various insect behaviors, including mating, aggregation, and oviposition ontosight.ai. Virgin female S. multistriatus beetles release this volatile compound upon finding a suitable elm tree for feeding and breeding wikipedia.org. This release acts as a powerful attractant for male beetles and additional females, facilitating the aggregation necessary for mass attack and colonization of host trees wikipedia.orgusda.gov. The males, in particular, are significant as they carry the fungal spores responsible for Dutch elm disease wikipedia.org. The understanding of this compound's role has led to its consideration in pest management strategies, such as using it in traps to monitor and potentially control beetle populations, thereby helping to prevent the spread of the devastating elm disease wikipedia.org. The aggregation pheromone system of S. multistriatus is among the most well-understood within the Scolytus genus usda.gov. This system involves a synergistic blend of beetle-produced (-)-threo-4-methyl-3-heptanol and (-)-α-multistriatin, complemented by (-)-α-cubebene released from the injured elm host tissue usda.govoup.com.

Discovery and Initial Characterization in Scolytus multistriatus

The discovery and initial characterization of this compound are closely tied to research on the smaller European elm bark beetle, Scolytus multistriatus, a species notorious for its role in transmitting Dutch elm disease wikipedia.orgplantwiseplusknowledgebank.org. This compound was identified as a chemical released by virgin female S. multistriatus herts.ac.uk. Seminal work, such as that by Pearce et al. (1975) and Beck (1978), contributed significantly to the understanding of the pheromone chemistry of this beetle, laying the groundwork for its detailed characterization wikipedia.orgcapes.gov.br. These early studies established this compound as a primary component of the beetle's aggregation pheromone complex, crucial for its host-finding and reproductive behaviors usda.gov.

Structural Elucidation and Stereochemical Complexity

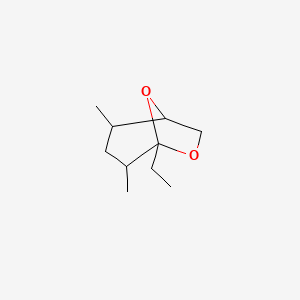

This compound possesses the IUPAC name 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane and has a chemical formula of C10H18O2, with a molar mass of 170.252 g·mol−1 wikipedia.orgontosight.ai. Its molecular architecture is defined by a bicyclic ring system containing two oxygen atoms, forming a 6,8-dioxabicyclo[3.2.1]octane skeleton, adorned with an ethyl group and two methyl groups ontosight.ai.

A critical aspect of this compound's biology and chemistry is its stereochemical complexity. The compound exists in multiple diastereomeric forms, which differ based on the spatial arrangement of its methyl groups wikipedia.org. However, only one specific stereoisomer, known as α-multistriatin, is biologically active and effectively attracts elm bark beetles wikipedia.org. The precise stereoisomeric configuration of this natural and active form is (1S,2R,4S,5R) ontosight.aicapes.gov.br. This specific spatial arrangement of atoms is paramount for its interaction with biological receptors in the target organisms, directly influencing its efficacy and selectivity ontosight.ai. The absolute stereochemistry of (-)-α-multistriatin as 1S:2R:4S:5R was definitively established through its total synthesis, notably starting from D-mannitol capes.gov.br. The importance of correct enantiomeric forms is a general principle in bark beetle pheromones, where only specific stereoisomers elicit the desired behavioral responses chemical-ecology.netchemical-ecology.net.

Table 1: Key Chemical Properties of α-Multistriatin

| Property | Value | Source |

| Chemical Formula | C10H18O2 | wikipedia.org |

| Molar Mass | 170.252 g·mol−1 | wikipedia.org |

| IUPAC Name | 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane | wikipedia.orgontosight.ai |

| Natural Stereoisomer | (1S,2R,4S,5R)-α-multistriatin | wikipedia.orgontosight.aicapes.gov.br |

| Boiling Point | 207.1 °C (404.8 °F; 480.2 K) | wikipedia.org |

| Density | 0.959 g/mL | wikipedia.org |

Table 2: Components of the Scolytus multistriatus Aggregation Pheromone Complex

| Compound Name | Role | Source |

| α-Multistriatin | Beetle-produced aggregation pheromone component | wikipedia.orgusda.gov |

| (-)-threo-4-methyl-3-heptanol | Beetle-produced aggregation pheromone component | usda.gov |

| (-)-α-cubebene | Host-produced synergist from elm tissue | usda.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H18O2 |

|---|---|

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane |

InChI |

InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3 |

Clé InChI |

YMBRJMLOGNZRFY-UHFFFAOYSA-N |

SMILES canonique |

CCC12C(CC(C(O1)CO2)C)C |

Synonymes |

multistriatin |

Origine du produit |

United States |

Stereochemistry and Isomerism in Biological Activity

Importance of Absolute Configuration for Pheromonal Function

The absolute configuration of Multistriatin is crucial for its function as an aggregation pheromone. This compound is characterized by a bicyclic ring system with two ether linkages, and its (endo,endo) configuration is essential for its biological activity, influencing its interaction with insect receptors ontosight.ai. For the smaller European elm bark beetle, Scolytus multistriatus, the aggregation attractant comprises three main components: 4-methyl-3-heptanol (B77350), α-multistriatin, and α-cubebene isa-arbor.com. The specific stereoisomer, (-)-α-Multistriatin, has been identified as a key component of the pheromonal complex for species like Diocalandra frumenti and is emitted exclusively by males of this species google.com.

The absolute stereochemistry of the biologically active (-)-α-Multistriatin has been established as (1S:2R:4S:5R) capes.gov.brpherobase.comresearchgate.net. This precise configuration is vital for its recognition by the olfactory systems of the target beetles, enabling effective chemical communication that facilitates behaviors such as feeding and mating ontosight.ai.

Characterization of Biologically Active Enantiomers/Diastereomers (e.g., (-)-α-Multistriatin)

The biologically active form of this compound for the American population of the elm bark beetle (Scolytus multistriatus) is the stereoisomer (-)-α-Multistriatin google.com. This enantiomer's specific spatial arrangement allows it to interact effectively with the beetle's chemoreceptors, triggering the aggregation response. Research has focused on the synthesis and characterization of this specific enantiomer to understand its precise role and potential applications in pest management pherobase.comupv.es.

While the exact quantitative data tables from specific studies on the biological activity of (-)-α-Multistriatin were not provided in the search results, the consensus in the literature indicates its potent attractive activity in laboratory olfactometer and field assays for responsive populations google.comupv.es. The synthesis of (-)-α-Multistriatin from chiral precursors, such as (+)-3R-citronellol, has confirmed its absolute configuration and allowed for the study of its biological efficacy researchgate.netresearchgate.net.

Inactive Isomers and Their Biological Relevance

Not all stereoisomers of this compound exhibit the same biological activity; some are significantly less active or even inactive. For instance, while (-)-α-Multistriatin is biologically active for American beetle populations, the (-)-δ-isomer is active for European populations, indicating population-specific responses to different diastereoisomers google.compherobase.com. This phenomenon is common in chemical communication systems, where slight structural differences in isomers can lead to a complete lack of biological response or even an inhibitory effect michberk.com.

The presence of inactive isomers in a pheromone blend can have several biological implications. In some cases, an inactive isomer might act as an inert diluent, simply reducing the effective concentration of the active component . In other scenarios, an inactive isomer could potentially interfere with the perception of the active pheromone, acting as an antagonist or an inhibitor of the biological response . For example, α-multistriatin, while a component of the S. multistriatus aggregation attractant, apparently does not influence the behavior of Scolytus scolytus isa-arbor.com. This highlights that the biological relevance of an isomer is context-dependent, varying by insect species and even by population google.com. The study of these inactive isomers is crucial for developing highly specific and effective pheromone-based control strategies, as their presence in synthetic blends could diminish efficacy or lead to unintended behavioral outcomes michberk.commdpi.com.

Biosynthesis and Natural Production Pathways

Endogenous Biosynthesis in Scolytus Species

Multistriatin is endogenously produced by female Scolytus multistriatus beetles thegoodscentscompany.comwikidata.orgfishersci.cathegoodscentscompany.com. This pheromone is released by virgin female beetles upon locating a suitable food source, such as an elm tree thegoodscentscompany.comwikidata.orgfishersci.ca. While Scolytus scolytus females also release alpha-multistriatin (B1253064), it is in trace amounts and appears to have less influence on their behavior compared to other pheromone components like 4-methyl-3-heptanol (B77350) thegoodscentscompany.comwikipedia.orgfishersci.no. The biosynthesis process is controlled by the beetle's internal physiological mechanisms uni.lu. Circumstantial evidence suggests that a specific gland opening through the vaginal palpi in S. multistriatus females might be involved in the production of alpha-multistriatin wikidata.org.

Precursors and Putative Enzymatic Mechanisms

This compound is classified as an "aceto-propiogenin," indicating its biosynthesis likely involves the successive addition of acetate (B1210297) and propionate (B1217596) units ontosight.ai. This biosynthetic pathway is characteristic of polyketide synthesis, where specialized enzymes known as polyketide synthases (PKS) facilitate the elongation of carbon chains ontosight.ailipidmaps.org. In some cases, fatty acid synthases (FAS) may also contribute to the formation of similar structures lipidmaps.org.

For bark beetles in general, the diversity of pheromone components, including bicyclic ketals and tricyclic acetals like this compound, is often linked to their biosynthesis from host tree precursors uni.luthegoodscentscompany.com. While specific enzymatic mechanisms for this compound are not fully elucidated, research on other bark beetle pheromones, such as ipsdienol (B1210497) and ipsenol, has shown direct conversion from host monoterpenes like myrcene (B1677589) uni.luwikidata.org. Similarly, cis-verbenol (B83679) is synthesized from (-)-alpha-pinene (B32076) uni.luwikidata.org. This suggests a broader pattern where bark beetles utilize compounds present in their host trees as building blocks for their pheromones wikipedia.orguni.luwikidata.orgthegoodscentscompany.com.

Influence of Host-Derived Compounds on Biosynthesis

The availability and composition of host-derived compounds significantly influence the biosynthesis of pheromones in bark beetles. Scolytus multistriatus is known to be attracted to volatiles emanating from American elm trees thegoodscentscompany.comuni.luthegoodscentscompany.com. These host trees provide not only feeding stimulants but also essential precursors and/or triggers for pheromone biosynthesis wikidata.org. The production of pheromones can be induced or enhanced by exposing beetles to host resin volatiles, as observed in other bark beetle species like Dryocoetes confusus nih.gov. The ratio of beetle-produced pheromones to host chemicals is critical, as it reflects the current state of host tree colonization and influences the behavioral response of other beetles wikipedia.org. This intricate relationship ensures that pheromone production is synchronized with the availability and suitability of the host resource.

Pheromone Release Mechanisms in Bark Beetles

This compound is a volatile compound, which facilitates its dispersal as an airborne chemical signal thegoodscentscompany.comwikidata.orgfishersci.ca. In bark beetles, pheromones are frequently released from fecal pellets after the beetles have fed on the phloem and some xylem tissue of the host tree uni.lu. While the precise mechanism for this compound release upon initial contact with a new host, prior to extensive boring or feeding, is still under investigation, some evidence points to a potential glandular release. For instance, circumstantial evidence suggests that a gland opening through the vaginal palpi might be responsible for alpha-multistriatin production in S. multistriatus wikidata.org. However, sustained feeding may still be a prerequisite for significant pheromone release wikidata.org. The timely production and release of these pheromones are crucial for initiating the aggregation phase, ensuring a sufficient population density to overcome tree defenses and establish a successful colonization wikidata.org. Individual variations in pheromone biosynthesis, response, and release are also recognized as important aspects of their chemical ecology uni.luthegoodscentscompany.com.

Chemical Compounds and PubChem CIDs

Chemical Synthesis Methodologies

Total Synthesis Strategies

Total synthesis approaches for multistriatin aim to construct the entire molecule from readily available precursors, often employing strategic disconnections and carefully chosen reaction sequences.

Retrosynthetic analysis is a key strategy in designing the total synthesis of complex molecules like this compound e-bookshelf.destudylib.netscribd.com. This approach involves working backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of "disconnections" that correspond to known chemical reactions in reverse amazonaws.comstudylib.netscribd.com. For this compound, the presence of an acetal (B89532) functional group (two oxygen atoms joined to the same carbon at C-6) is a key feature that guides initial disconnections amazonaws.come-bookshelf.de. The strategy often involves recognizing functional groups, planning functional group interconversions (FGIs), and identifying suitable disconnections to arrive at simpler synthons amazonaws.comstudylib.netwiley.com.

One retrosynthetic pathway for this compound might involve disconnecting the acetal, leading to a carbonyl compound and an alcohol as precursors amazonaws.com. Further disconnections could target carbon-carbon bonds, such as those formed by aldol (B89426) reactions or alkylations studylib.netwiley.com. The goal is to identify a logical sequence of reactions that can be performed in the forward direction to assemble the target molecule with the desired stereochemistry amazonaws.comstudylib.net.

Various total synthesis routes for this compound have been reported, each employing different key intermediates and reaction sequences to achieve the desired structure. One synthesis involved starting from cis-2-butene-1,4-diol, converting it to an acetonide alcohol, and then to an iodopropane intermediate with the correct threo configuration. This iodopropane was then used to alkylate 3-pentanone, forming a key compound. The final steps involved removing the acetonide group and cyclizing the molecule with acid to yield this compound google.com.

Another approach involved the oxidation of an unsaturated ketone with a peroxyacid to form an epoxide, followed by cyclization with a Lewis acid such as SnCl4 to yield this compound e-bookshelf.de. Researchers have also explored routes involving the alkylation of dithioacetal carbanions, though difficulties in generating the anion of certain substituted dithioacetals were encountered cdnsciencepub.com.

A notable example of a key intermediate in some syntheses is levoglucosenone, a carbohydrate synthon, which has been utilized in this compound synthesis, often involving Michael addition of nitromethane (B149229) as a crucial initial step iupac.org.

Retrosynthetic Analysis in this compound Design

Stereoselective and Enantioselective Synthesis

Given the biological importance of the specific stereoisomer of this compound, significant effort has been directed towards developing stereoselective and enantioselective synthetic routes.

The chiral pool approach leverages readily available, enantiopure natural products as starting materials, whose inherent chirality is preserved throughout the synthesis youtube.comwikipedia.orgmdpi.combenthamscience.com. D-glucose has been a prominent starting material for the stereoselective synthesis of (-)-α-multistriatin due to its abundant availability and well-defined stereochemistry cdnsciencepub.comresearchgate.netacs.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com.

One highly stereoselective eighteen-step route converted D-glucose into (-)-α-multistriatin cdnsciencepub.comcdnsciencepub.com. This plan involved specific transformations such as deoxygenation, introduction of methyl and ethyl groups with configuration inversion, and formation of an anhydro derivative cdnsciencepub.com. Methyl α-D-glucopyranoside was protected as a benzylidine derivative, which was then converted to an epoxide. Subsequent steps involved stereoselective hydrogenation using Wilkinson's catalyst to control the C-4 stereochemistry cdnsciencepub.com.

Another stereoselective synthesis of (-)-δ-multistriatin started from 2,4-O-ethylidene-D-erythrose, which is easily derived from D-glucose researchgate.net. The use of carbohydrate-derived starting materials simplifies the control of multiple chiral centers, as the desired stereochemistry is often pre-established in the starting material tandfonline.comresearchgate.net.

Data Table 1: Examples of Chiral Pool Starting Materials in this compound Synthesis

| Chiral Pool Source | Key Transformations/Intermediates | This compound Isomer Synthesized | Reference |

| D-Glucose | Deoxygenation, methyl/ethyl group introduction, anhydro derivative formation, stereoselective hydrogenation | (-)-α-Multistriatin | cdnsciencepub.comcdnsciencepub.com |

| D-Glucose | 2,4-O-ethylidene-D-erythrose intermediate | (-)-δ-Multistriatin | researchgate.net |

| D-Mannitol | Not specified | (-)-α-Multistriatin | cdnsciencepub.com |

Asymmetric catalysis, particularly using catalytic antibodies (abzymes), represents a powerful strategy for achieving high enantioselectivity in this compound synthesis pnas.orgnih.govd-nb.infoacs.orgresearchgate.netacs.orglookchem.comresearchgate.net. Catalytic antibodies are engineered to possess enzyme-like catalytic properties, often by immunizing animals with transition state analogs d-nb.inforesearchgate.net.

One significant achievement in this area was the total synthesis of (-)-α-multistriatin via antibody catalysis nih.govd-nb.infoacs.orgacs.org. A key step in this synthesis involved an antibody-catalyzed, enantioselective protonolysis of an enol ether, which yielded a branched ketone with high enantiomeric excess (e.g., >99% ee for an (S)-configuration) nih.govresearchgate.net. This demonstrates the ability of antibodies to catalyze reactions that are challenging to achieve with traditional synthetic methods or known enzymes acs.org. The stereochemistry established by the antibody-catalyzed reaction then guided the configuration of the rest of the molecule pnas.org.

Antibodies have shown the ability to operate in hydrophobic environments, enabling controlled reactions of short-lived intermediates, and can even invert the intrinsic reactivity (chemoselectivity) of certain substrates nih.gov. For example, antibody 14D9 has been used for a stereospecific synthesis of (-)-α-multistriatin, with a key enantioselective protonation step researchgate.net.

Data Table 2: Asymmetric Catalysis in this compound Synthesis

| Catalyst Type | Key Reaction/Mechanism | This compound Isomer Synthesized | Enantiomeric Excess (ee) | Reference |

| Catalytic Antibody | Enantioselective protonolysis of enol ether | (-)-α-Multistriatin | >99% ee (for intermediate) | nih.govacs.orgacs.orgresearchgate.net |

Other Stereocontrolled Reactions

Another significant stereoselective synthesis of (-)-α-multistriatin has been achieved starting from D-glucose. cdnsciencepub.comcapes.gov.br Similarly, D-mannitol has served as a starting material for the synthesis of (-)-α-multistriatin. cdnsciencepub.com While a synthesis from (+)-citronellol was reported, it yielded a product with relatively low optical purity (approximately 40%). cdnsciencepub.comresearchgate.net

A key step in some stereoselective syntheses involves the hydrogenation of an exocyclic alkene using Wilkinson's catalyst. The stereoselectivity of this reduction is highly dependent on both the solvent and temperature conditions. For instance, hydrogenation of alkene 21 at 0°C in benzene (B151609) cleanly reduced it to compound 22 without detectable C-4 epimer formation. However, when ethanol (B145695) was used as a solvent or co-solvent, or if the reaction was conducted at higher temperatures, the stereoselectivity decreased. cdnsciencepub.com

Furthermore, highly optically pure enantiomers of δ-multistriatin have been synthesized stereoselectively starting from tartaric acid enantiomers. researchgate.net A unique and advanced approach to the asymmetric synthesis of (-)-α-multistriatin also involves the use of catalytic antibodies. acs.org

The table below summarizes some notable stereocontrolled synthesis approaches:

| Starting Material | Target Isomer | Overall Yield | Key Stereocontrol Step | Reference |

| cis-2-butene-1,4-diol | α- and γ-multistriatin | ~73% | Stereospecificity against β/δ isomers | uchicago.edugoogle.com |

| D-glucose | (-)-α-multistriatin | Not specified | Chiral pool synthesis | cdnsciencepub.comcapes.gov.br |

| D-mannitol | (-)-α-multistriatin | Not specified | Chiral pool synthesis | cdnsciencepub.com |

| (+)-citronellol | (-)-α-multistriatin | Low optical purity (~40%) | Not specified | cdnsciencepub.comresearchgate.net |

| Tartaric acid enantiomers | δ-multistriatin | Not specified | Chiral pool synthesis | researchgate.net |

| Various (Catalytic Antibody) | (-)-α-multistriatin | Not specified | Catalytic antibody mediation | acs.org |

Racemic Synthesis Approaches

While stereocontrolled methods are often preferred for producing specific active isomers, racemic synthesis approaches have also been explored, particularly for initial structural confirmations or when subsequent resolution is feasible. The first stereoselective synthesis of racemic β-multistriatin involved a multi-step sequence. researchgate.netresearchgate.net This process commenced with the alkylation of potassium glycerate using 2-bromopentanone in the presence of a phase transfer catalyst (TDA-1) to form an acyloin ester. Subsequent trimethylsilylation and intramolecular acetalization yielded a mixture of diastereomers of a bicyclic lactone. researchgate.netresearchgate.net

Further transformations in this racemic synthesis included the reduction of the bicyclic lactone with lithium aluminum hydride (LiAlH4) to produce a cis-disubstituted dioxolane diol. This diol then underwent a modified Swern oxidation to yield a keto aldehyde. An intramolecular aldol condensation, followed by acetylation and pyrolytic distillation, afforded a bicyclic enone. A 1,4-addition of lithium dimethylcuprate to this enone selectively introduced a methyl group in the axial position, followed by Wittig methylenation and catalytic hydrogenation with platinum dioxide (PtO2), resulting in a 92:8 mixture of β- and δ-multistriatin. researchgate.netresearchgate.net

Another highly stereoselective synthesis of (±)-α-multistriatin has been achieved from the readily available meso-2,4-dimethylglutaric anhydride. cdnsciencepub.comacs.org This method demonstrates the ability to achieve high stereoselectivity even in a racemic context, producing the desired diastereomer efficiently.

The table below outlines key aspects of racemic synthesis approaches for this compound:

| Target Isomer (Racemic) | Starting Material | Key Steps | Resulting Isomer Ratio | Reference |

| β-multistriatin | Potassium glycerate | Alkylation, acetalization, oxidation, aldol condensation, 1,4-addition, Wittig, hydrogenation | 92:8 β:δ-multistriatin | researchgate.netresearchgate.net |

| α-multistriatin | meso-2,4-dimethylglutaric anhydride | Not specified (highly stereoselective) | (±)-α-multistriatin | cdnsciencepub.comacs.org |

| α- and γ-multistriatin | cis-2-butene-1,4-diol | Multi-step sequence | 85:15 α:γ-multistriatin | uchicago.edugoogle.com |

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of this compound analogues and derivatives is crucial for understanding structure-activity relationships, developing more potent or stable pheromone components, and exploring potential applications beyond pest control. During the development of the racemic synthesis of β-multistriatin, several intermediate compounds were identified as being of interest as this compound analogues. These include compounds 28 (a bicyclic lactone), 36 (a ketone), 37 (a bicyclic enone), and 40 (an olefin). researchgate.netresearchgate.net

Specifically, olefin 40 is considered a valuable storage form for the often unstable β-multistriatin, highlighting its utility as a derivative for research and practical applications. researchgate.netresearchgate.net The isolation of the β-isomer of this compound from elm bark beetles, and its subsequent finding to be inactive as an attractant, underscores the importance of synthesizing and evaluating various isomers and analogues to delineate the precise structural requirements for biological activity. cdnsciencepub.com This comparative research contributes to a deeper understanding of pheromone recognition and could guide the design of more effective pest management strategies.

Ecological and Behavioral Research

Role as an Aggregation Pheromone in Bark Beetle Communication Systems

Multistriatin functions as a crucial aggregation pheromone, attracting individuals of the same species to a particular location, which facilitates feeding and mating behaviors. ontosight.ai This pheromone is particularly well-understood in the smaller European elm bark beetle, Scolytus multistriatus. usda.gov Virgin female S. multistriatus beetles release volatile compounds, including (-)-threo-4-methyl-3-heptanol and (-)-α-multistriatin, when they find a suitable host tree, such as an elm. wikipedia.orgusda.gov These pheromone components, in conjunction with host tree volatiles, attract both male and additional female beetles, leading to mass colonization and gallery construction. usda.gov The ratio of these components, especially heptanol (B41253) to this compound, significantly influences the number of beetles attracted. researchgate.net

Interspecific Chemical Communication Involving this compound

While primarily known for its intraspecific role as an aggregation pheromone, this compound can also be involved in interspecific chemical communication, although this is less extensively documented than its conspecific function. Semiochemicals, including pheromones, can be shared among several species, or they can be species-specific blends. frontiersin.org In the context of bark beetles, chemical signals provide specific information about plants and facilitate sophisticated host location systems. researchgate.net For example, Scolytus pygmaeus and Scolytus laevis are also reported to be attracted to α-cubebene, 4-methyl-3-heptanol (B77350), and (-)-α-multistriatin. oup.comoup.com The banded elm bark beetle, Scolytus schevyrewi, an invasive species, has shown moderate responses to commercial lures containing this compound, although its response is significantly lower than that of S. multistriatus. researchgate.net

Interactions with Host Tree Volatiles (Semiochemical Synergism)

The effectiveness of this compound as an aggregation pheromone is often synergized by host tree volatiles, which are kairomones that provide adaptive advantage to the receiving organism. researchgate.net For S. multistriatus, the host-released sesquiterpene α-cubebene significantly enhances the attraction to the female-produced pheromone components, 4-methyl-3-heptanol and α-multistriatin. usda.govoup.comoup.comnih.gov This synergistic interaction is crucial for efficient host colonization. In contrast, the large elm bark beetle, Scolytus scolytus, utilizes only 4-methyl-3-heptanol and α-cubebene, without the involvement of this compound in its primary aggregation pheromone blend. oup.comoup.com

Behavioral Bioassays and Olfactory Responses in Target Insects

Behavioral bioassays, such as field trapping experiments and laboratory assays, are critical for evaluating the attractiveness and efficacy of pheromone components like this compound. nih.gov In laboratory bioassays, S. multistriatus male and female beetles exhibit significant responses to certain sesquiterpenes identified from elm extracts, such as δ- and γ-cadinene, α-cubebene, γ-muurolene, and β-elemene, with α-cubebene specifically enhancing the response to 4-methyl-3-heptanol and α-multistriatin. nih.gov Electroantennography (EAG) studies measure the electrical responses of insect antennae to volatile compounds, indicating olfactory sensitivity. Both S. schevyrewi and S. multistriatus show EAG responses to racemic this compound and other pheromone components, with the greatest sensitivity often observed towards this compound. researchgate.netthegoodscentscompany.com

Population Dynamics and Ecological Implications of Pheromone Action

The action of aggregation pheromones like this compound has significant implications for bark beetle population dynamics. By facilitating mass attacks on host trees, pheromones enable beetles to overcome tree defenses, which is a key factor in successful colonization and population growth. researchgate.netresearchgate.net The coordinated mass attack, driven by pheromone signaling, can overwhelm even healthy trees with vigorous defenses. researchgate.net The ability to manipulate these pheromone systems, for instance, through the use of synthetic this compound in traps, offers a strategy for monitoring and managing bark beetle populations, thereby helping to prevent the spread of diseases like Dutch elm disease. ontosight.aiwikipedia.org Understanding the interplay between pheromone release, host tree susceptibility, and environmental factors is crucial for predicting and managing bark beetle outbreaks and their ecological impacts.

Structure Activity Relationship Sar Studies

Correlating Stereoisomeric Forms with Pheromonal Activity

Multistriatin, a bicyclic ketal, is a pivotal component of the aggregation pheromone of the European elm bark beetle, Scolytus multistriatus. This compound exists in four distinct stereoisomeric forms: α-, β-, γ-, and δ-multistriatin. Extensive SAR studies have definitively shown that only the α-multistriatin isomer possesses significant biological activity as a pheromone component for S. multistriatus. researchgate.netresearchgate.net This high degree of stereoselectivity is paramount for the precise chemical communication within the beetle species.

The stereochemical assignments for the methyl groups at the C-2 and C-4 positions in these isomers have been rigorously determined using chemical and spectrometric data. This detailed structural information provides the foundation for understanding the differential biological responses observed among the isomers. researchgate.net The complete aggregation pheromone blend of S. multistriatus is a synergistic mixture, where the full behavioral response is elicited by the combination of α-multistriatin, (-)-(3S,4S)-4-methyl-3-heptanol, and a host-produced sesquiterpene, α-cubebene. researchgate.netuchicago.edu The observed inactivity or significantly reduced activity of the β-, γ-, and δ-multistriatin isomers highlights the critical role of the exact three-dimensional arrangement of atoms for effective pheromonal recognition and activity in this insect species. researchgate.net

The following table summarizes the pheromonal activity of this compound stereoisomers:

| Stereoisomer | Pheromonal Activity (for Scolytus multistriatus) |

| α-Multistriatin | Highly Active (Essential component of aggregation pheromone) researchgate.net |

| β-Multistriatin | Inactive/Significantly Reduced Activity researchgate.net |

| γ-Multistriatin | Inactive/Significantly Reduced Activity researchgate.net |

| δ-Multistriatin | Inactive/Significantly Reduced Activity researchgate.net |

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are increasingly vital in the analysis of Structure-Activity Relationships (SAR), providing powerful tools to understand and predict the biological activity of chemical compounds, including insect pheromones. These in silico methods utilize machine learning models to correlate chemical structures with their biological effects, building upon data derived from experimental SAR studies. oncodesign-services.com

For compounds such as this compound, molecular modeling techniques can be employed to construct and simulate three-dimensional molecular structures. This allows researchers to gain insights into how these molecules might interact with their specific biological targets, such as the olfactory receptors of insects. oncodesign-services.comchemcomp.com Although specific computational studies detailing this compound's receptor interactions were not explicitly found in the provided search results, the general applicability of these methods is well-established in chemical ecology and drug discovery. Techniques like molecular docking and pharmacophore modeling are standard approaches for predicting binding conformations and interactions between ligands and protein binding sites. nih.govnih.govuneb.br These computational tools can assist in identifying key structural features responsible for biological activity and in optimizing molecular designs for enhanced properties, potentially guiding the synthesis of more effective or selective pheromone analogues. oncodesign-services.comnih.gov The integration of computational SAR analysis can significantly reduce the time and cost associated with experimental synthesis and bioassay by rationally filtering potential compounds and predicting their activity before extensive laboratory work. nih.govuneb.br Specialized software platforms that integrate visualization, modeling, and simulation capabilities are available to facilitate comprehensive SAR analysis and the exploration of new virtual leads. chemcomp.com

Analytical Techniques for Research and Characterization

Chromatographic Methods

Chromatographic techniques are fundamental for separating and analyzing volatile and semi-volatile compounds like multistriatin.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed hyphenated technique for the identification and analysis of pheromone components, including those related to insect sex pheromones. researchgate.net This method is particularly effective for compounds that can be vaporized without decomposition. wikipedia.org GC-MS functions by ionizing molecules and then measuring the mass-to-charge ratio of the resulting ions, providing valuable information on molecular weight, elemental composition, and structural characteristics. drawellanalytical.com The mass spectrometer acts as a highly sensitive detector, capable of identifying analytes by their unique mass spectra. wikipedia.org This powerful combination of separation and mass spectrometry allows scientists to address a broad spectrum of analytical challenges. drawellanalytical.com

Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD is a specialized and widely used technique for investigating insect semiochemicals. researchgate.netfrontiersin.org It combines the separation power of gas chromatography with electroantennography, which utilizes a live insect antenna as a biological detector to identify bioactive components within complex blends. researchgate.netfrontiersin.org This method is particularly valuable for identifying compounds that elicit a physiological response in insects. Recent advancements have allowed for the integration of mass spectrometry with GC-EAD, enabling the simultaneous acquisition of electroantennographic, flame ionization detector (FID), and mass spectrometry data from a single sample injection. frontiersin.org This integrated approach is especially beneficial for samples where repeat injections are not feasible, such as thermally desorbed or solid-phase microextraction (SPME) samples. frontiersin.org

Vapor Phase Chromatography (VPC): Vapor Phase Chromatography (VPC) is an alternative term for Gas Chromatography (GC). wikipedia.org GC itself is recognized as a premier technology for the analysis of volatile and semi-volatile organic compounds due to its ease of use, robust design, and separation capabilities. chromatographyonline.com For highly complex samples containing numerous analytes, two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. chromatographyonline.com

Spectroscopic Methods

Spectroscopic techniques are indispensable for determining the molecular structure and characteristics of this compound.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is an essential tool for molecular structure determination, offering detailed information about the molecular framework, connectivity, and dynamics of compounds. arxiv.orgsolubilityofthings.com It provides insights into the arrangement of atoms and the presence of functional groups within a molecule. solubilityofthings.com NMR is also noted for its high reproducibility and relatively straightforward sample preparation requirements. diva-portal.org Both 1H-NMR and 13C-NMR spectroscopy are commonly applied to elucidate chemical structures. arxiv.orguvic.ca

Mass Spectrometry (MS): As discussed in conjunction with GC-MS, mass spectrometry is crucial for gaining insights into the molecular weight and fragmentation patterns of compounds. drawellanalytical.comsolubilityofthings.com It operates by ionizing molecules and measuring the mass-to-charge ratio of the resulting ions, providing critical information about the analyte's composition and structure. drawellanalytical.com MS offers high sensitivity, enabling the detection of even low-abundance species. solubilityofthings.com

Integrated Spectroscopic Approaches: The combination of various spectroscopic techniques, such as Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, forms a powerful duo for comprehensive structural elucidation and the analysis of complex mixtures. solubilityofthings.com Infrared spectroscopy is another important spectroscopic method that, alongside NMR and MS, contributes significantly to determining molecular structures. arxiv.orgresearchgate.net

Quantitative Analysis in Biological and Environmental Samples

Quantitative analysis is vital for determining the concentration of this compound and related compounds in various matrices, including biological and environmental samples.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique is employed for both qualitative and quantitative analysis, particularly in complex environmental samples. For instance, Py-GC/MS has been used for the analysis of microplastics in environmental matrices, eliminating the need for extensive pre-processing to isolate specific components. shimadzu.com Quantitative analysis using Py-GC/MS involves the creation of calibration curves with reference standards. shimadzu.com

General Quantitative Methodologies: Analytical measurements are crucial for routine monitoring of regulated contaminants, assessing health effects, and identifying the extent of contamination in environmental contexts. researchgate.net In environmental science, quantitative studies involve the design, analysis, and communication of findings from field and laboratory studies, including environmental assessments and toxicological research. ontariotechu.ca Various analytical methods and techniques are applied for the quantitative determination of substances in environmental and biological samples, including optical methods (e.g., absorption or emission spectrometry), chromatographic techniques (e.g., GC, LC, ion chromatography), and electrochemical methods. researchgate.net

Methods for Enantiomeric Excess Determination

The stereochemistry of this compound is critical, as only the natural stereoisomer, α-multistriatin, is known to attract elm bark beetles. wikipedia.org Therefore, determining the enantiomeric excess (ee) is a key aspect of its characterization. Enantiomeric excess is a measure of purity for chiral substances, indicating the degree to which one enantiomer is present in greater amounts than the other. wikipedia.orglibretexts.org

Common methods for determining enantiomeric excess include:

Gas Chromatographic Methods: Gas chromatography, particularly when utilizing an optically active stationary phase (chiral column chromatography), is a common method for determining enantiomeric excess. wikipedia.orgic.ac.uk Advantages of this approach include the elimination of substrate derivatization and work-up procedures, the requirement for only a small sample size, and its applicability across a wide range of enantiomeric excesses. ic.ac.uk However, the solute must be volatile and thermally stable, and GC alone does not provide information on absolute configuration without a known standard. ic.ac.uk

Liquid Chromatographic Methods: High-performance liquid chromatography (HPLC) is another accurate technique frequently used for ascertaining enantiomeric excess values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to resolve enantiomers and determine enantiomeric excess through the use of chiral derivatives, chiral solvating agents, or chiral shift reagents. wikipedia.orgic.ac.uk

Polarimetry: This traditional method measures the optical rotation of a non-racemic mixture. While widely used, polarimetry can be challenging to reproduce accurately, as factors such as concentration, solvent, and temperature must be rigorously controlled, and the specific rotation of the pure enantiomer must be known. libretexts.orgic.ac.uk

Mass Spectrometry: Although less common as a standalone method for general chiral differentiation, mass spectrometry has been explored for determining enantiomeric excess, for example, in mixtures of D,L-amino acids, by observing variations in ion/molecule reaction rates based on chirality. ucdavis.edu

Q & A

Q. What are the primary strategies for synthesizing Multistriatin, and how do retrosynthetic approaches guide experimental design?

this compound’s bicyclic ketal structure requires disconnection at the acetal group to simplify synthesis. Retrosynthetic analysis (e.g., disconnecting the acetal to generate intermediate 21 ) enables identification of key stereocenters and reactive sites. Experimental protocols often begin with acid-catalyzed cyclization of cyclic ketones (e.g., cyclohexanone derivatives), followed by selective oxidation and acetalization . Methodological focus should include:

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to address four chiral centers.

- Reaction optimization : Adjust pH, temperature, and solvent polarity to stabilize intermediates .

Q. How do researchers validate the stereochemical purity of synthetic this compound?

Validation requires a combination of analytical techniques:

- NMR spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .

- Chromatography : Chiral-phase HPLC or GC-MS to separate enantiomers and quantify purity (>98% for bioactivity studies) .

- X-ray crystallography : Definitive confirmation of absolute configuration for crystalline intermediates .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity often stem from:

- Sample purity : Trace impurities in synthetic batches may skew bioassay results. Implement rigorous purification (e.g., recrystallization, preparative HPLC) and document purity thresholds .

- Assay variability : Standardize pheromone-response assays (e.g., electrophysiological vs. behavioral assays) using negative controls and replicate trials .

- Statistical rigor : Apply multivariate analysis to distinguish signal from noise in dose-response data (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can interdisciplinary frameworks improve the ecological relevance of this compound studies?

Integrate synthetic chemistry with field biology:

- Field trials : Deploy synthetic this compound in controlled ecosystems to monitor beetle attraction rates, accounting for environmental variables (temperature, competing pheromones) .

- Computational modeling : Use molecular dynamics simulations to predict binding affinity with beetle olfactory receptors, guiding analog design .

- Data synthesis : Cross-reference chemical stability data with ecological surveys to identify degradation pathways in natural habitats .

Methodological Guidelines

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Follow best practices for organic synthesis documentation:

- Detailed procedures : Specify catalyst loading (e.g., 5 mol% p-TsOH), reaction times, and workup steps (e.g., "quenched with NaHCO") .

- Supporting data : Provide H/C NMR spectra, HRMS, and HPLC chromatograms in supplementary materials .

- Reagent sourcing : Document suppliers and batch numbers for critical reagents (e.g., chiral catalysts) to mitigate variability .

Q. How should researchers address conflicting stereochemical outcomes in acetalization reactions?

Contradictions often arise from kinetic vs. thermodynamic control:

- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify transient intermediates .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to favor axial attack vs. nonpolar solvents (toluene) for equatorial selectivity .

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and preferred pathways .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.